molecular formula C18H20N2O5S2 B3586226 N-piperonyl-1-(2-thienylsulfonyl)isonipecotamide

N-piperonyl-1-(2-thienylsulfonyl)isonipecotamide

Cat. No.: B3586226
M. Wt: 408.5 g/mol
InChI Key: DNPNETDHAISCNU-UHFFFAOYSA-N
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Description

N-piperonyl-1-(2-thienylsulfonyl)isonipecotamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperonyl group, a thienylsulfonyl group, and an isonipecotamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-piperonyl-1-(2-thienylsulfonyl)isonipecotamide typically involves multiple steps, starting with the preparation of the piperonyl and thienylsulfonyl intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

  • Step 1: Preparation of Piperonyl Intermediate

    • React piperonal with an amine under acidic conditions to form the piperonyl intermediate.
    • Conditions: Temperature around 60-70°C, solvent such as ethanol, and an acid catalyst like hydrochloric acid.
  • Step 2: Preparation of Thienylsulfonyl Intermediate

    • React thiophene with a sulfonyl chloride in the presence of a base to form the thienylsulfonyl intermediate.
    • Conditions: Temperature around 50-60°C, solvent such as dichloromethane, and a base like triethylamine.
  • Step 3: Coupling Reaction

    • Combine the piperonyl and thienylsulfonyl intermediates with isonipecotamide under controlled conditions to form this compound.
    • Conditions: Temperature around 40-50°C, solvent such as acetonitrile, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-piperonyl-1-(2-thienylsulfonyl)isonipecotamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N-piperonyl-1-(2-thienylsulfonyl)isonipecotamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-piperonyl-1-(2-thienylsulfonyl)isonipecotamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-piperonyl-1-(2-thienylsulfonyl)isonipecotamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness

    Structural Features: The presence of the piperonyl group distinguishes it from other thienylsulfonyl derivatives.

    Chemical Properties:

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c21-18(19-11-13-3-4-15-16(10-13)25-12-24-15)14-5-7-20(8-6-14)27(22,23)17-2-1-9-26-17/h1-4,9-10,14H,5-8,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPNETDHAISCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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